2-Acetamido-2-methyldodecanoic acid
Description
2-Acetamido-2-methyldodecanoic acid is a branched-chain fatty acid derivative featuring a 12-carbon dodecanoic acid backbone with an acetamido (-NHCOCH₃) and a methyl (-CH₃) group at the 2-position.
Properties
CAS No. |
6169-19-3 |
|---|---|
Molecular Formula |
C15H29NO3 |
Molecular Weight |
271.40 g/mol |
IUPAC Name |
2-acetamido-2-methyldodecanoic acid |
InChI |
InChI=1S/C15H29NO3/c1-4-5-6-7-8-9-10-11-12-15(3,14(18)19)16-13(2)17/h4-12H2,1-3H3,(H,16,17)(H,18,19) |
InChI Key |
MVPRFLLMGBUPPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-methyldodecanoic acid typically involves the following steps:
Starting Material: The synthesis begins with dodecanoic acid.
Acetylation: The dodecanoic acid undergoes acetylation to introduce the acetamido group. This step involves the reaction of dodecanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Methylation: The next step involves the introduction of a methyl group. This can be achieved through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also incorporate advanced purification techniques such as distillation and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-methyldodecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetamido group to an amine.
Substitution: The acetamido group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or ammonia to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various acetamido derivatives.
Scientific Research Applications
2-Acetamido-2-methyldodecanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-acetamido-2-methyldodecanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key differences between 2-Acetamido-2-methyldodecanoic acid and structurally related compounds:
Key Research Findings
(a) Functional Group Influence on Solubility
- The acetamido group enhances hydrogen bonding capacity compared to deuterated or methylated analogs (e.g., 2,2-dideuteriododecanoic acid) . However, the long C12 chain in this compound likely reduces water solubility relative to smaller analogs like 2-(2-Acetamidoacetamido)acetic acid .
- Sulfonic acid derivatives (e.g., N-(2-acetamido)-2-aminoethanesulfonic acid) exhibit superior water solubility due to strong ionization, unlike carboxylic acid-based compounds .
(b) Hazard Profiles
- Compounds with acetamido groups, such as 2-(2-Acetamidoacetamido)acetic acid, often show skin/eye irritation (H315, H319) and respiratory sensitization (H335) . Similar hazards may apply to this compound, though confirmation requires experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
